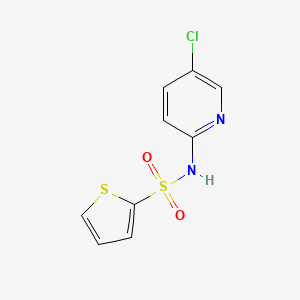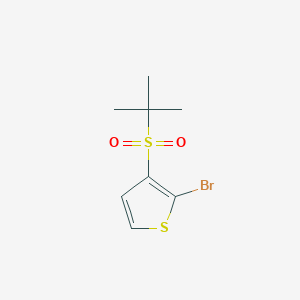![molecular formula C24H27N7O2 B5541207 2-methyl-4-{4-[3-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5541207.png)
2-methyl-4-{4-[3-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-4-{4-[3-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine is a useful research compound. Its molecular formula is C24H27N7O2 and its molecular weight is 445.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 445.22262313 g/mol and the complexity rating of the compound is 632. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Heterocyclic Chemistry and Drug Design
Heterocyclic compounds, such as pyrimidines, have significant importance in medicinal chemistry. For instance, the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds like visnaginone and khellinone has shown potential as anti-inflammatory and analgesic agents. These compounds, due to their selective inhibition on COX-2 and their analgesic and anti-inflammatory activities, highlight the role of pyrimidine derivatives in drug design (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Anticancer Research
Research on pyrimidin-2,4-diones has indicated that the presence of piperidine/pyrrolidine at the C-6 chain, benzoyl group at C-5, and benzyl groups at the pyrimidine ring increases anti-cancer activities. Such studies guide the development of new anticancer drugs by elucidating structure-activity relationships (Singh & Paul, 2006).
Molecular Self-Assembly
The self-assembly and hydrogen bonding capabilities of pyrimidine derivatives have been demonstrated, which is crucial for materials science and nanochemistry. For example, the synthesis of 2-aminopyrimidinones and their self-assembly properties through hydrogen bonding showcase potential applications in creating supramolecular structures (Bararjanian, Balalaie, Rominger, & Barouti, 2010).
Anti-Inflammatory Agents
The development of heterocyclic systems fused to a thiophene moiety using citrazinic acid as synthon for anti-inflammatory purposes further emphasizes the importance of pyrimidine derivatives in synthesizing new pharmaceutical agents. These compounds have shown good anti-inflammatory activity, comparable to known drugs (Amr, Sabry, & Abdulla, 2007).
Dual Inhibitor Antitumor Agents
The design and synthesis of compounds as potent dual inhibitors of thymidylate synthase and dihydrofolate reductase for antitumor purposes illustrate the application of pyrimidine derivatives in targeting multiple pathways in cancer treatment (Gangjee et al., 2000).
Mécanisme D'action
The mechanism of action of pyrimidines is often attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Orientations Futures
Future research on pyrimidines is likely to focus on developing new pyrimidines as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Propriétés
IUPAC Name |
[4-(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-(3-pyrimidin-2-yloxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N7O2/c1-18-27-21(29-10-2-3-11-29)17-22(28-18)30-12-14-31(15-13-30)23(32)19-6-4-7-20(16-19)33-24-25-8-5-9-26-24/h4-9,16-17H,2-3,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCIONOCTNNDWOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)OC4=NC=CC=N4)N5CCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-({[1-(butylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B5541134.png)
![N-[2-(1H-imidazol-1-yl)benzyl]-4-methyl-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5541140.png)

![3-{5-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-1,2,4-oxadiazol-3-yl}-6-methylpyridazine](/img/structure/B5541144.png)
![N-methyl-4-{6-[(pyridin-4-ylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}benzamide](/img/structure/B5541146.png)
![6-amino-3,4-diisopropyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5541168.png)


![4,6-dimethyl-2-[(4-methylbenzyl)thio]nicotinonitrile](/img/structure/B5541181.png)

![4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5541199.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5541203.png)
![2-{1-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5541212.png)
